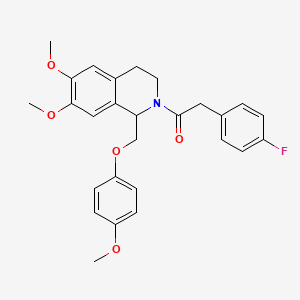
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of a suitable electrophile to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is monitored using techniques such as HPLC to ensure the purity of the final product.
Chemical Reactions Analysis
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form different substituted products.
Scientific Research Applications
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It may modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-CHLOROPHENYL)ETHAN-1-ONE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H28FNO5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H28FNO5/c1-31-21-8-10-22(11-9-21)34-17-24-23-16-26(33-3)25(32-2)15-19(23)12-13-29(24)27(30)14-18-4-6-20(28)7-5-18/h4-11,15-16,24H,12-14,17H2,1-3H3 |
InChI Key |
GGCAPVFLVUQXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B14966494.png)
![Dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14966495.png)
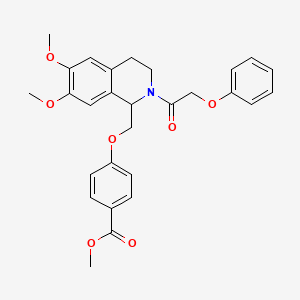
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B14966517.png)
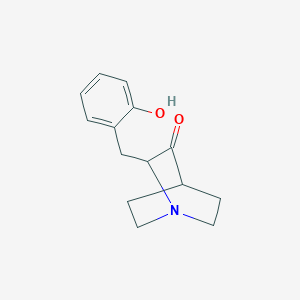
![(2Z)-2-[(3-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14966523.png)
![4-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966524.png)
![1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966527.png)
![2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B14966537.png)
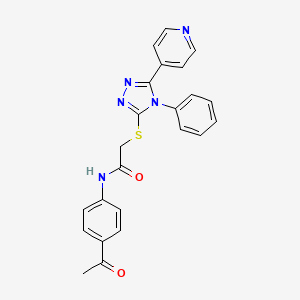
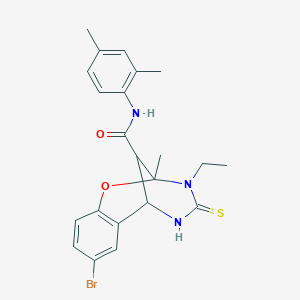
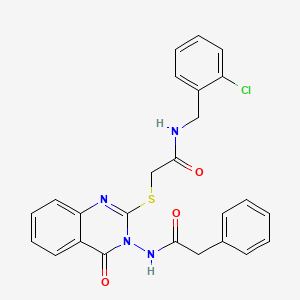
![Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate](/img/structure/B14966565.png)

